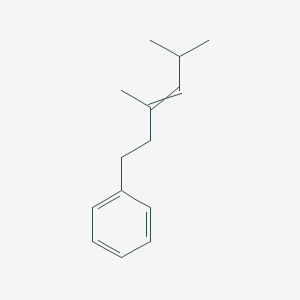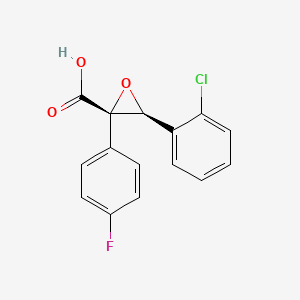
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is a chiral epoxide compound characterized by the presence of both a chlorophenyl and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of a chlorophenyl and fluorophenyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the epoxidation process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Epoxides: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of the chlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-3-(2-bromophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
(2S,3S)-3-(2-chlorophenyl)-2-(4-chlorophenyl)oxirane-2-carboxylic acid: Both phenyl groups are substituted with chlorine.
(2S,3S)-3-(2-chlorophenyl)-2-(4-methylphenyl)oxirane-2-carboxylic acid: One phenyl group is substituted with a methyl group instead of fluorine.
Uniqueness
The unique combination of chlorophenyl and fluorophenyl groups in (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid imparts distinct chemical and biological properties. The presence of both electron-withdrawing groups can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
855251-13-7 |
|---|---|
Molekularformel |
C15H10ClFO3 |
Molekulargewicht |
292.69 g/mol |
IUPAC-Name |
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H10ClFO3/c16-12-4-2-1-3-11(12)13-15(20-13,14(18)19)9-5-7-10(17)8-6-9/h1-8,13H,(H,18,19)/t13-,15-/m0/s1 |
InChI-Schlüssel |
SNPLDPAJZAMTJV-ZFWWWQNUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H]2[C@@](O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
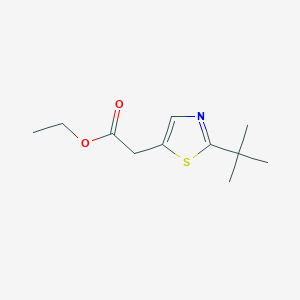
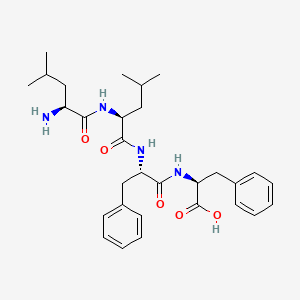
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)
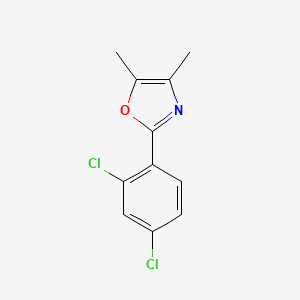
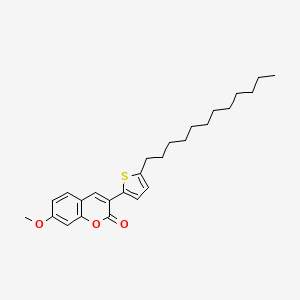
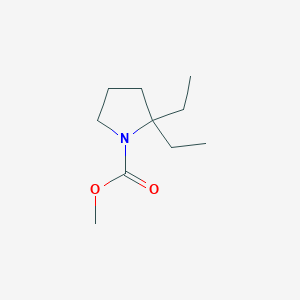
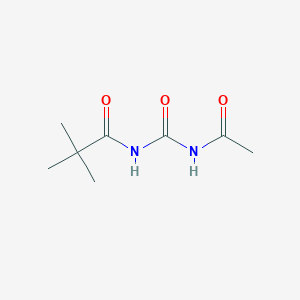
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)
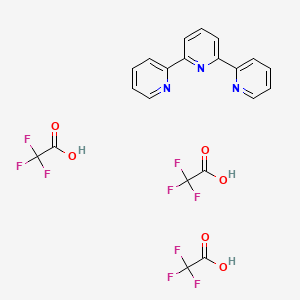
amino}methyl)phenol](/img/structure/B14200441.png)
